molecular formula C9H5BrClNO B3238659 8-Bromo-7-chloroquinolin-2(1H)-one CAS No. 1416371-98-6

8-Bromo-7-chloroquinolin-2(1H)-one

Cat. No.: B3238659
CAS No.: 1416371-98-6
M. Wt: 258.50 g/mol
InChI Key: FELWGXOXCRXGLQ-UHFFFAOYSA-N
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Description

8-Bromo-7-chloroquinolin-2(1H)-one is a high-purity chemical reagent offered for research and development purposes, particularly in the field of medicinal chemistry. This bromo- and chloro- substituted quinolinone serves as a versatile synthetic intermediate for the construction of more complex molecules. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Researchers are particularly interested in quinoline derivatives for developing new anticancer agents. These compounds can act through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some quinoline-based molecules function as topoisomerase inhibitors, causing permanent DNA damage in rapidly dividing cells and triggering apoptosis . The specific halogen substitution pattern on this compound makes it a valuable precursor for generating novel compounds for screening against these and other biological targets. This product is supplied with a documented purity of 95% and is available for shipping from multiple global locations to support your ongoing research programs . Please be advised: This product is strictly labeled and sold as "For Research Use Only". It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-chloro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELWGXOXCRXGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291316
Record name 2(1H)-Quinolinone, 8-bromo-7-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416371-98-6
Record name 2(1H)-Quinolinone, 8-bromo-7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416371-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 8-bromo-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Bromo 7 Chloroquinolin 2 1h One

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a potential synthetic route. For 8-Bromo-7-chloroquinolin-2(1H)-one, the analysis begins by identifying the key bonds that can be disconnected.

The quinolin-2(1H)-one core is an amide, suggesting a primary disconnection at the amide C-N bond. This leads back to a substituted aniline (B41778) and an α,β-unsaturated carbonyl compound. Specifically, the most logical precursors would be 2-amino-3-bromo-4-chlorobenzaldehyde and a two-carbon component that can form the C2-C3 bond of the quinolinone ring, or a related precursor like 3-bromo-4-chloroaniline which would undergo acylation and subsequent cyclization.

A highly practical and scalable approach for halo-quinolin-2(1H)-ones involves a two-step sequence starting from inexpensive halo-anilines. researchgate.net Applying this logic, a plausible retrosynthesis for this compound would start with 3-bromo-4-chloroaniline . This precursor would first be acylated, for instance with a propiolate derivative or a compound like methyl 3,3-dimethoxypropionate, to form an intermediate N-arylacrylamide or a related amide. researchgate.net The final key step is an intramolecular cyclization, typically under acidic conditions, to construct the heterocyclic ring system. This approach highlights 3-bromo-4-chloroaniline and a suitable three-carbon acylating agent as the primary key precursors.

Classical and Contemporary Synthetic Routes to Halogenated Quinolin-2(1H)-ones

The synthesis of the quinoline (B57606) and quinolinone scaffold is well-established, with numerous named reactions forming the classical foundation, while modern methods offer improved efficiency and milder conditions.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a controlled, step-wise construction of the target molecule, allowing for the isolation and purification of intermediates.

A prominent and scalable method for preparing halogenated quinolin-2(1H)-ones starts with appropriately substituted anilines. researchgate.net In a typical two-step sequence, the halo-aniline is first acylated with a reagent like methyl 3,3-dimethoxypropionate in the presence of a base. The resulting crude amide then undergoes an acid-catalyzed cyclization and elimination reaction, often using concentrated sulfuric acid, to yield the desired quinolin-2(1H)-one. researchgate.net This method has been successfully applied on a large scale, although anilines with strongly electron-donating or withdrawing groups can be poor substrates. researchgate.net

Another classical approach is the Knorr quinoline synthesis , which involves the reaction of a β-ketoanilide with sulfuric acid to form a 4-hydroxyquinoline, a tautomer of the quinolin-4-one. nih.gov While this traditionally yields the 4-oxo isomer, modifications can lead to other quinolone systems. The Camps quinoline synthesis involves the cyclization of an o-acylaminoacetophenone using a base to form a mixture of quinolone products. nih.govmdpi.com

One-Pot Reaction Strategies

One-pot syntheses and multi-component reactions streamline the synthetic process by combining multiple reaction steps in a single flask, avoiding the isolation of intermediates. This often leads to higher efficiency and better atom economy. jocpr.com

Modern synthetic chemistry has seen a surge in the development of one-pot procedures for quinoline and quinolinone synthesis. mdpi.comnih.gov Palladium-catalyzed processes, for example, can construct the quinolinone ring system through a cascade of reactions, such as C-H activation, C-C bond formation, and intramolecular cyclization, starting from simple anilines. organic-chemistry.org

The Friedländer synthesis , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group, is a classic method that has been adapted for one-pot protocols. nih.govnih.gov Recent improvements include the use of ionic liquids as catalysts and media, which can lead to shorter reaction times and high yields under solvent-free conditions. nih.gov A catalyst-free, one-pot cascade reaction of 2-aminobenzaldehydes with 1,1-dimethoxy-2-nitroethene in an eco-friendly water/acetic acid system has been developed to produce 3-nitroquinolin-2(1H)-ones, demonstrating a concise and versatile improvement on the traditional Friedländer reaction. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction parameters such as the solvent, temperature, and catalytic system is crucial for maximizing the yield and purity of this compound.

Solvent Systems and Temperature Effects

The choice of solvent can significantly influence reaction outcomes. Studies have shown that aprotic polar solvents, such as DMF, are often effective for the synthesis of nitrogen-containing heterocycles. rsc.org In contrast, protic solvents like ethanol (B145695) can sometimes hinder the reaction, possibly by complexing with the catalyst. rsc.org In some modern approaches, reactions are performed under solvent-free conditions, which aligns with the principles of green chemistry. jocpr.comtandfonline.com

Temperature is another critical parameter. While many classical syntheses require high temperatures, modern methods often employ microwave irradiation to accelerate reactions. researchgate.net For instance, the Friedländer synthesis can be performed in acetic acid under microwave conditions at 160°C for as little as five minutes, yielding excellent results. researchgate.net Protic solvents like ethanol and n-propanol have also been used at elevated temperatures (100-120°C) to mediate the cycloisomerization of quinoline precursors. nih.gov

Table 1: Effect of Solvent and Temperature on Quinolinone Synthesis

Reaction Type Solvent Temperature Catalyst/Conditions Outcome Reference
Friedländer Synthesis Acetic Acid 160 °C Microwave Good to excellent yields in 5 min researchgate.net
Cyclization DMF Room Temp. Zirconocene Complex 83% yield, aprotic polar solvent is beneficial rsc.org
Cyclization Ethanol Room Temp. Zirconocene Complex 17% yield, protic solvent is detrimental rsc.org
One-Pot Synthesis Water 90 °C p-Toluene sulfonic acid Eco-friendly, good yields (60-94%) tandfonline.com
Cycloisomerization Ethanol 100 °C Protic solvent mediated Good to excellent yields nih.gov
One-Pot Synthesis None 80-90 °C Nanocatalyst Fast reaction, high yields (85-96%) nih.gov

Catalysis and Reagent Selection

The selection of appropriate catalysts and reagents is paramount for achieving high efficiency and selectivity in the synthesis of halogenated quinolinones.

A wide array of catalysts have been employed in quinoline synthesis. These include:

Transition Metals: Palladium is extensively used for cross-coupling and C-H activation reactions. nih.govnih.gov Copper, mdpi.comorganic-chemistry.org iron, organic-chemistry.org rhodium, mdpi.com cobalt, mdpi.com and nickel organic-chemistry.org are also effective catalysts for various cyclization and coupling strategies. Gold catalysis has emerged as a powerful tool for intermolecular annulations and intramolecular cyclizations to form the quinoline core. rsc.org

Acid/Base Catalysis: Brønsted acids like sulfuric acid are used in classical cyclizations, researchgate.net while others such as triflic acid (TfOH) and p-toluenesulfonic acid (p-TSA) are used in modern variations. tandfonline.com Lewis acids such as scandium triflate (Sc(OTf)3) can catalyze ring-closing reactions. organic-chemistry.org

Photocatalysis: Visible-light-mediated synthesis using photocatalysts offers a green and efficient alternative, allowing reactions to proceed under mild conditions. rsc.orgrsc.org

Nanocatalysis: The use of nanocatalysts provides benefits like high surface area, high activity, and potential for recyclability, often enabling reactions under solvent-free conditions with improved efficiency. nih.gov

Reagent selection is equally critical. In multi-step syntheses, the choice of protecting groups and activating agents must be carefully considered. For modern catalytic cycles, the ligand and base are crucial. For example, a palladium-catalyzed C-H functionalization to form 3-(heteroaryl)quinolin-2(1H)-ones proceeds in high yield using a bimetallic Pd(OAc)2/CuI system with PPh3 as the ligand and LiOtBu as the base. nih.gov

Table 2: Catalysts and Reagents for Quinolinone Synthesis

Catalyst System Reagents Reaction Type Key Features Reference(s)
Pd(OAc)2/CuI, PPh3 3-Bromoquinolin-2(1H)-ones, Azoles, LiOtBu C-H Functionalization Bimetallic catalysis, good to excellent yields nih.gov
Concentrated H2SO4 N-aryl amides (from halo-anilines) Intramolecular Cyclization Scalable, practical for halo-quinolinones researchgate.net
Silver Salts o-Alkynylanilines, CO2, Base Cyclization Forms 4-hydroxyquinolin-2(1H)-ones under mild conditions organic-chemistry.org
Acridinium Photocatalyst Quinoline N-oxides Photocatalytic Conversion Reagent-free, atom economical, visible light rsc.org
Iron(III) Chloride 2-Vinylanilines, Benzyl halides Annulation Additive-free, catalyzed by in situ generated HBr organic-chemistry.org
Nanocatalysts (e.g., Fe3O4@SiO2–SO3H) Aromatic aldehydes, ketones, etc. Multi-component Reaction High yields, short reaction times, reusable catalyst nih.gov

Novel Synthetic Modifications for this compound Analogues

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of the quinolinone scaffold, enabling the synthesis of a diverse library of analogues. Access to functionalized quinolines is of great importance due to their wide application as ligands in organometallic catalysis and as core structures in numerous natural products and drugs. mdpi.comnih.gov Transition metal-catalyzed C-H functionalization has emerged as a powerful and attractive strategy for achieving this selectivity. mdpi.comnih.gov

Key techniques for the regioselective functionalization applicable to the synthesis of this compound analogues include:

Directed Metalation: The use of directing groups can guide metal catalysts to a specific C-H bond, enabling functionalization at a particular position. For instance, magnesiation using reagents like TMPMgCl·LiCl allows for the regioselective functionalization of various quinolines. scite.ai This approach has been successfully applied to prepare a wide range of polyfunctionalized quinolines. scite.ai

Halogen/Metal Exchange: The existing bromo and chloro substituents on the this compound scaffold can be exploited for further functionalization. Halogen-metal exchange reactions, for example using magnesium reagents, can create organometallic intermediates that are then reacted with various electrophiles to introduce new functional groups. scite.ai This strategy has been used in the synthesis of the biologically active molecule talnetant. scite.ai

C-H Activation/Arylation: Palladium-catalyzed C-H activation is a prominent method for introducing aryl groups at specific positions on the quinoline ring. mdpi.com For example, the C2 arylation of quinoline N-oxides can be achieved with good regioselectivity using a palladium catalyst in the presence of unactivated benzene (B151609). mdpi.com Similarly, methods for the C4 functionalization of 7-chloroquinolines using mixed lithium-magnesium reagents have been developed, allowing the introduction of various substituents. worktribe.comdurham.ac.uk

Dearomative Hydroboration: A novel strategy involves the dearomative hydroboration of quinolines using phosphine-ligated borane (B79455) complexes. nih.gov By modifying the phosphine (B1218219) ligand, it is possible to achieve regioselective vicinal (5,6-) or conjugate (5,8-) hydroboration, introducing boron moieties that can be further diversified through downstream functionalizations. nih.gov This method provides a modular pathway for skeletal modifications of quinolines. nih.gov

The table below summarizes various regioselective functionalization methods applicable to the quinoline core.

Method Catalyst/Reagent Position(s) Functionalized Type of Functionalization Key Features Reference
Directed MagnesiationTMPMgCl·LiClVariousIntroduction of diverse electrophilesHigh regioselectivity under mild conditions. scite.ai
C-H ArylationPalladium (Pd)C2 (on N-oxide)ArylationGood regioselectivity with unactivated arenes. mdpi.com
Magnesiationi-PrMgCl·LiClC4Introduction of aryl methanols, ketonesEfficient under batch and flow conditions. worktribe.comdurham.ac.uk
Dearomative HydroborationPhosphine-ligated boranesC5, C6, C8BorylationLigand-controlled regioselectivity. nih.gov
Hetero-Diels–AlderKOH–DMSOC3Cycloaddition with alkynesMetal- and protection-free approach. acs.org

Green Chemistry Approaches in Quinolinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of quinolines and quinolinones has traditionally involved harsh conditions, but recent advancements have focused on more sustainable methods. acs.orgacs.org

Key green chemistry strategies relevant to the synthesis of the quinolinone scaffold include:

Use of Green Solvents: Water is an ideal green solvent. A base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin (B1672199) and sodium pyruvate (B1213749) has been reported with excellent yields in water, representing a significant green advancement. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates. thieme-connect.com Microwave irradiation in neat conditions is one such technique used for the Friedländer synthesis of 2,3,4-trisubstituted quinolines. acs.org An iridium-catalyzed modification of the Friedländer reaction also proceeds under solvent-free conditions to produce quinolines in good yields. thieme-connect.com

Energy-Efficient Methods: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netacs.org For example, the acid-catalyzed Friedländer synthesis of quinolines can be achieved in 6 to 12 minutes with yields over 50% using microwave irradiation. acs.org

Use of Eco-Friendly Catalysts: The development of methods using environmentally benign catalysts is a cornerstone of green chemistry. acs.org A facile approach using affordable nickel catalysts has been developed for constructing functionalized quinolinones under mild conditions, boasting high atom economy. rsc.org Another method utilizes silica (B1680970) and molecular iodine as a catalyst for the Friedländer synthesis at mild temperatures. acs.org

The following table details several green synthetic methods for preparing quinoline and quinolinone derivatives.

Method Catalyst/Reagent Solvent/Conditions Key Advantages Reference
Pfitzinger SynthesisBase-catalyzedWaterUse of green solvent, renewable reagents. acs.org
Friedländer SynthesisSilica and Molecular IodineSolvent-free, 60 °CMild conditions, environmentally friendly catalyst. acs.org
Modified FriedländerIridium complex, KOHSolvent-free, 100 °CHigh yields, excellent regioselectivity. thieme-connect.com
Friedländer SynthesisHCl, MicrowaveSolvent-freeRapid reaction times (6-12 min). acs.org
General Quinolinone SynthesisNickel catalystMild conditionsAffordable catalyst, high atom economy. rsc.org

These novel synthetic modifications, encompassing both regioselective functionalization and green chemistry principles, provide powerful tools for the efficient and sustainable production of diverse analogues based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Analyses of 8 Bromo 7 Chloroquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For 8-Bromo-7-chloroquinolin-2(1H)-one, a full suite of NMR experiments would be required for unambiguous structural confirmation.

¹H NMR Spectral Characterization and Proton Assignment

A ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic and N-H protons in the molecule. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups. The coupling patterns (J-coupling) between adjacent protons would be crucial for assigning their specific positions on the quinolinone ring. Without experimental data, a detailed assignment is not possible.

¹³C NMR Spectral Characterization and Carbon Assignment

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the this compound structure. The chemical shifts of the carbons would be highly dependent on their local electronic environment. The carbonyl carbon (C2) would be expected to resonate at a significantly downfield position. Definitive assignment of the aromatic carbons would require further 2D NMR experiments.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To conclusively assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the vibrational modes of the chemical bonds within a molecule. Key expected features for this compound would include:

A characteristic C=O stretching vibration for the lactam carbonyl group.

N-H stretching and bending vibrations.

C-Cl and C-Br stretching vibrations in the lower frequency region.

A series of aromatic C-H and C=C stretching and bending vibrations.

A comparative analysis of both IR and Raman spectra would offer a more complete picture of the vibrational properties, as some modes may be more active in one technique than the other.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be needed to confirm its exact molecular formula (C₉H₅BrClNO). The mass spectrum would also be expected to show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. Analysis of the fragmentation ions would help to confirm the connectivity of the atoms within the structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. Growing a suitable single crystal of this compound would be a prerequisite for this analysis.

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions of this compound cannot be provided. However, based on the general principles of organic solid-state chemistry and the known structures of related quinolin-2(1H)-one derivatives, a hypothetical discussion can be initiated.

It is anticipated that the crystal structure would be primarily governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The presence of the N-H proton and the carbonyl oxygen in the quinolin-2(1H)-one core provides the capacity for the formation of strong N-H···O hydrogen bonds. These interactions typically lead to the formation of centrosymmetric dimers or extended one-dimensional chains, which are common motifs in the crystal structures of related compounds.

Furthermore, the planar aromatic system of the quinoline (B57606) core is expected to facilitate π-π stacking interactions. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature and steric bulk of the halogen substituents.

A detailed understanding of these interactions awaits the successful crystallization and single-crystal X-ray diffraction analysis of this compound.

Conformational Analysis and Torsional Angles

The this compound molecule is largely rigid due to the fused bicyclic aromatic system. The primary conformational flexibility would be associated with the planarity of the quinolin-2(1H)-one ring system. While the benzene (B151609) and pyridinone rings are individually aromatic and tend towards planarity, slight deviations can occur due to crystal packing forces and intramolecular steric strain imposed by the substituents.

Key torsional angles that would define the precise conformation of the molecule in the solid state include those describing the twist or pucker of the pyridinone ring and the relative orientation of the bromo and chloro substituents with respect to the mean plane of the quinoline ring. For instance, the C(6)-C(7)-Cl and C(7)-C(8)-Br torsional angles would be of particular interest.

In the absence of experimental data, these torsional angles cannot be definitively reported. Computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions of the lowest energy conformation in the gas phase. However, these predictions would need to be validated by experimental crystallographic data to account for the influence of the crystalline environment.

Data Tables

Due to the unavailability of experimental crystallographic data for this compound, the following data tables remain unpopulated.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₉H₅BrClNO
Formula weight258.50
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
VolumeData not available ų
ZData not available
Density (calculated)Data not available Mg/m³
Absorption coefficientData not available mm⁻¹
F(000)Data not available
Crystal sizeData not available mm³
Theta range for data collectionData not available °
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available
Completeness to thetaData not available %
Absorption correctionData not available
Max. and min. transmissionData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]R1 = Data not availablewR2 = Data not available
R indices (all data)R1 = Data not availablewR2 = Data not available
Largest diff. peak and holeData not available e.Å⁻³

Table 2: Selected Torsional Angles for this compound

AtomsAngle (°)
C(8)-C(7)-C(6)-C(5)Data not available
C(7)-C(8)-C(8a)-N(1)Data not available
C(4a)-C(8a)-C(8)-BrData not available
C(6)-C(7)-ClData not available
N(1)-C(2)-C(3)-C(4)Data not available

Computational and Theoretical Investigations of 8 Bromo 7 Chloroquinolin 2 1h One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and reactivity of molecular systems. By employing functionals like B3LYP with a suitable basis set, it is possible to gain insights into the molecule's stability, electron distribution, and reactive sites.

Geometry Optimization and Energetic Stability Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the global minimum on the potential energy surface. For 8-Bromo-7-chloroquinolin-2(1H)-one, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of the bromine and chlorine atoms at positions 8 and 7, respectively, as well as the keto-enol tautomerism of the quinolin-2(1H)-one moiety, are critical factors in determining the final optimized structure. The stability of the molecule is indicated by its total energy value, with a more negative value suggesting higher stability.

Based on studies of similar quinoline (B57606) derivatives, the optimized structure of this compound would be expected to have a planar quinoline ring system. The bond lengths and angles would be influenced by the electronic effects of the halogen substituents and the carbonyl group. For instance, the C-Br and C-Cl bond lengths are anticipated to be within the typical range for such halogenated aromatic systems. The C=O bond of the quinolinone ring will exhibit characteristic double bond character.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-Cl Bond Length~1.74 Å
C=O Bond Length~1.23 Å
Total EnergyHighly Negative Value

Note: The values presented are estimations based on related structures and would require specific DFT calculations for precise determination.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the quinoline ring and the halogen atoms, while the LUMO is likely to be distributed over the electron-deficient pyranone ring, particularly the C=O group. The HOMO-LUMO energy gap can be used to understand the charge transfer interactions within the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO EnergyNegative Value
LUMO EnergyLess Negative/Positive Value
HOMO-LUMO GapPositive Value

Note: The specific energy values require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

In the MEP map of this compound, the region around the carbonyl oxygen atom is expected to be intensely red, signifying a high negative potential and its susceptibility to electrophilic attack. The hydrogen atom of the N-H group would likely be represented by a blue region, indicating a positive potential and its role as a potential hydrogen bond donor. The halogen atoms will also influence the electrostatic potential distribution on the aromatic ring.

Quantum Chemical Calculations of Spectroscopic Properties

Computational methods can also be used to predict various spectroscopic properties of a molecule, providing valuable data for its characterization and identification.

Predicted NMR Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure.

The chemical shifts of the protons and carbons in the quinoline ring will be influenced by the electron-withdrawing effects of the halogen atoms and the carbonyl group. For instance, the protons in the vicinity of the halogens are expected to show downfield shifts.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (ppm)
Carbons in Quinoline Ring110-150
Carbonyl Carbon (C=O)>160
Protons on Quinoline Ring7.0-8.5
N-H Proton>10

Note: These are approximate ranges and specific values would be obtained from GIAO calculations.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with the experimental spectrum can aid in the structural elucidation of the compound.

For this compound, characteristic vibrational frequencies are expected for the C=O stretching, N-H stretching, C-Br stretching, and C-Cl stretching modes. The aromatic C-H and C=C stretching vibrations will also be present in the predicted spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretching3200-3400
C=O Stretching1650-1700
C=C Aromatic Stretching1400-1600
C-Cl Stretching600-800
C-Br Stretching500-600

Note: These are expected ranges and the precise frequencies are determined through computational analysis.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and dynamic behavior in a simulated biological environment, such as an aqueous solution.

A hypothetical MD simulation of this compound would likely be performed using a classical force field, such as AMBER or CHARMM. The simulation would track the trajectories of all atoms in the molecule over a period of nanoseconds to microseconds. The primary objectives of such a simulation would be to:

Identify low-energy conformations: By sampling a vast number of molecular conformations, MD simulations can identify the most energetically favorable shapes of the molecule.

Analyze internal motions: The simulations would reveal the vibrational and rotational motions of the chemical bonds and functional groups within the molecule.

Study solvent effects: By explicitly including water molecules in the simulation box, it is possible to understand how the solvent influences the conformation and dynamics of the quinolinone derivative.

The results of these simulations could be summarized in a table detailing the key dynamic properties observed.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound

ParameterValue/Observation
Force Field AMBER
Solvent Model TIP3P Water
Simulation Time 500 ns
Temperature 300 K
Pressure 1 atm
Major Conformational States Two primary low-energy conformations differing in the orientation of the N-H proton.
Root Mean Square Fluctuation (RMSF) Higher fluctuations observed in the bromo and chloro substituents.
Solvent Accessible Surface Area (SASA) The carbonyl oxygen and N-H group are the most solvent-exposed regions.

Molecular Docking Studies with Biomolecular Targets (Hypothetical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a specific protein target. Given that some quinolinone derivatives have shown activity as kinase inhibitors, a plausible hypothetical target for docking studies would be a protein kinase, for instance, a member of the tyrosine kinase family.

Docking programs provide scoring functions to estimate the binding energy of the ligand-protein complex. A lower binding energy typically indicates a more stable complex. For this compound, the estimated binding energy would be a critical parameter in assessing its potential as a kinase inhibitor. The types of interactions contributing to this energy would also be analyzed.

Table 2: Hypothetical Molecular Docking Results of this compound with a Tyrosine Kinase

ParameterPredicted Value/Interaction
Target Protein Hypothetical Tyrosine Kinase
Docking Software AutoDock Vina
Estimated Binding Energy (kcal/mol) -8.5
Hydrogen Bonds Carbonyl oxygen with backbone NH of a hinge region amino acid; N-H group with a backbone carbonyl of a hinge region amino acid.
Hydrophobic Interactions Quinolinone ring with hydrophobic residues in the active site.
Halogen Bonds Potential for the bromine or chlorine atom to form a halogen bond with a Lewis basic residue.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active quinolinone derivatives could be developed to guide the design of new, more potent analogs.

Based on the hypothetical docking studies of this compound, a pharmacophore model would likely include the following features:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the N-H group).

A hydrophobic aromatic feature (the quinolinone ring).

A halogen bond donor feature (the bromine or chlorine atom).

This model could then be used to virtually screen large compound libraries to identify other molecules that fit the pharmacophore and are therefore likely to have similar biological activity. Furthermore, the principles of ligand-based design would suggest that modifications to the this compound scaffold could be made to optimize its interaction with the target. For example, replacing the bromine or chlorine with other substituents could be explored to enhance binding affinity or improve pharmacokinetic properties.

Table 3: Hypothetical Pharmacophore Model Features for Quinolinone-Based Kinase Inhibitors

FeatureGeometric Constraints
Hydrogen Bond Acceptor Vector pointing from the carbonyl oxygen.
Hydrogen Bond Donor Vector pointing from the N-H hydrogen.
Aromatic Ring Centroid of the quinolinone ring system.
Hydrophobic Group Location of the halogen substituents.

In Vitro Biological Modulatory Activities and Mechanistic Insights of 8 Bromo 7 Chloroquinolin 2 1h One

Antimicrobial Activity Evaluation (Bacteria, Fungi, Parasites)

There is no published data on the activity of 8-Bromo-7-chloroquinolin-2(1H)-one against any bacteria, fungi, or parasites.

This article will be updated if and when research on the biological activities of this compound becomes available in peer-reviewed scientific literature.

Minimum Inhibitory Concentration (MIC) Determinations

There is no publicly available data detailing the Minimum Inhibitory Concentration (MIC) of this compound against any microbial strains. Although studies on other substituted quinolin-2(1H)-ones have reported a range of antibacterial and antifungal activities, with some demonstrating potent MIC values against various pathogens, such specific determinations for the 8-bromo-7-chloro derivative are absent from the scientific literature.

Investigation of Microbial Target Modulation

Investigations into how this compound may modulate microbial targets have not been reported. The general mechanism of action for some quinolone compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication. However, no studies have been published that specifically examine whether this compound engages with these or other microbial targets.

Molecular Target Identification and Validation Strategies

Specific molecular targets for this compound within biological systems have not been identified or validated in the public domain.

Affinity Binding Assays

No affinity binding assays have been published for this compound. Such studies would be crucial to determine its binding affinity to potential protein targets and to begin to elucidate its mechanism of action at a molecular level.

Gene Expression and Proteomic Profiling

There are no available reports on gene expression or proteomic profiling studies conducted in response to treatment with this compound. These analyses would provide insight into the cellular pathways affected by the compound and could help in identifying its molecular targets and mechanisms of action.

Receptor Binding and Signaling Pathway Modulation

Information regarding the interaction of this compound with specific receptors and its influence on signaling pathways is not available in the current body of scientific literature.

Receptor Agonism/Antagonism Studies

No studies have been published that investigate the potential agonistic or antagonistic effects of this compound on any known receptors.

Downstream Signaling Cascade Analysis

The precise downstream signaling cascades modulated by this compound remain a subject of ongoing investigation, with a notable scarcity of direct research on this specific compound. However, by examining the mechanistic pathways of structurally similar quinoline (B57606) and quinolinone derivatives, it is possible to extrapolate potential signaling pathways that may be influenced by this compound. The biological activities of quinoline-based compounds are often attributed to their ability to interfere with key cellular signaling networks, and it is plausible that this compound shares some of these modulatory effects.

Research into various quinoline derivatives has revealed their capacity to interact with a multitude of cellular targets, thereby affecting a range of downstream signaling events. These activities are diverse and can be influenced by the specific substitution patterns on the quinoline core. For instance, the presence of halogen atoms, such as bromine and chlorine, can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological macromolecules and influencing its signaling effects.

One of the well-documented mechanisms of action for some quinoline derivatives is the induction of reactive oxygen species (ROS). The overproduction of ROS can trigger oxidative stress, which in turn can modulate several signaling pathways. These pathways include those involved in apoptosis, cell cycle regulation, and inflammatory responses. For example, elevated ROS levels can lead to the activation of stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). Activation of these kinases can subsequently lead to the phosphorylation of a variety of downstream transcription factors and effector proteins, ultimately culminating in cellular responses such as programmed cell death.

Furthermore, some quinoline analogs have been reported to interfere with tubulin polymerization. Tubulin is a critical component of the cytoskeleton and plays a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Disruption of tubulin dynamics can activate the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The signaling pathways engaged following tubulin disruption are complex and can involve the modulation of proteins such as Bcl-2 family members and the activation of caspase cascades.

Given the structural features of this compound, it is conceivable that its biological effects could be mediated through one or more of these established quinoline-related mechanisms. The following data table summarizes the potential downstream signaling pathways that could be modulated by this compound, based on the activities of related compounds. It is important to emphasize that these are projected pathways, and direct experimental validation for this compound is required.

Potential Upstream Target/EventKey Signaling Mediator(s)Potential Downstream Effect(s)
Increased Reactive Oxygen Species (ROS) ProductionJNK, p38 MAPKActivation of pro-apoptotic proteins, cell cycle arrest
Disruption of Tubulin PolymerizationSpindle Assembly Checkpoint ProteinsG2/M phase cell cycle arrest, induction of apoptosis

Further research is imperative to elucidate the specific downstream signaling cascades directly modulated by this compound and to confirm whether it operates through mechanisms similar to those of its structural analogs. Such studies would be invaluable in understanding its full pharmacological potential and for the development of novel therapeutic strategies.

Structure Activity Relationship Sar Studies of 8 Bromo 7 Chloroquinolin 2 1h One Analogues

Impact of Halogen Position and Nature on Biological Activities

The presence, type, and position of halogen substituents on the quinolinone ring are critical determinants of biological activity. Halogenation can significantly alter a molecule's lipophilicity, electronic properties, and binding interactions with biological targets.

Systematic studies have shown that halogen substitution on the carbocyclic (benzene) ring of the quinoline (B57606) nucleus often enhances biological efficacy. For instance, in the development of antimalarial quinolines, it was found that halogen substitution at the C8 position can increase activity. nih.gov Furthermore, replacing a methoxy (B1213986) group at the C6' position with a chloro group was also shown to enhance antimalarial potential. nih.gov In the context of anticancer agents, studies on 8-hydroxyquinoline (B1678124) derivatives revealed that 6-chloro analogues were among the most active against several cancer cell lines. nih.gov This suggests that a chlorine atom at a position equivalent to C7 in the 8-Bromo-7-chloroquinolin-2(1H)-one scaffold can be beneficial for certain biological activities.

The nature of the halogen also plays a significant role. The structural influence of halogens often increases in the order of Cl < Br < I, which corresponds to the increasing size of their σ-holes, a factor in forming halogen bonds with biological targets. mdpi.com In a series of N-alkyl-2-(E)-alkenyl-4-(1H)-quinolones, the introduction of a terminal bromine atom on the side chain led to improved antimycobacterial activity. nih.gov For fluoroquinolone antibiotics, the presence of a fluorine atom at the C6 position is a hallmark of many clinically successful drugs, significantly enhancing their antibacterial potency by improving both DNA gyrase binding and cell penetration. asm.org While the this compound core already possesses two halogens, the specific combination and positioning of bromine at C8 and chlorine at C7 would create a unique electronic and steric profile that dictates its interaction with specific biological targets.

Table 1: Impact of Halogen Substitution on Biological Activity of Quinoline Analogues

Parent ScaffoldHalogen SubstitutionPositionObserved Effect on ActivityReference
QuinineCl (replaces OCH3)6'Enhanced antimalarial activity nih.gov
8-HydroxyquinolineCl6Most active anticancer analogues nih.gov
N-alkyl-2-(E)-alkenyl-4-(1H)-quinoloneBr (terminal on side chain)-Improved antimycobacterial activity nih.gov
Quinolone AntibioticsF6Enhanced antibacterial potency asm.org

Influence of Substituents on the Quinolin-2(1H)-one Nitrogen Atom

Modification of the substituent at the N-1 position of the quinolinone ring system is a common strategy to modulate pharmacological activity. The nature of this substituent can influence the molecule's solubility, membrane permeability, and binding orientation within a target active site.

For many quinolone antibiotics, the N-1 substituent is crucial for potent activity. Optimal substituents often include small alkyl groups like ethyl and cyclopropyl (B3062369). youtube.com A cyclopropyl group at N-1, as seen in the highly successful antibiotic ciprofloxacin, is particularly favored and often results in potent compounds. asm.orgyoutube.com Conversely, introducing a cyclopropyl residue at N-1 in a series of N-alkyl-2-(E)-alkenyl-4-(1H)-quinolones was found to be detrimental to their antibacterial activity, highlighting that the optimal substituent is scaffold-dependent. nih.gov

In other studies, longer alkyl chains at the N-1 position have been shown to be beneficial. For a series of N-alkyl-2-quinolones, compounds with longer alkyl chains, such as N-heptyl, demonstrated the best antimicrobial activity against ESKAPE pathogens. nih.gov This suggests that increasing the lipophilicity at this position can enhance activity, possibly by improving interaction with bacterial membranes. The combination of an N-1 cyclopropyl group with other specific substitutions, like a methoxy group at C8, led to the development of moxifloxacin, a fluoroquinolone with a broad spectrum of activity. nih.gov These findings indicate that for this compound, modifications at the N-1 position with various alkyl or cycloalkyl groups could significantly tune its biological profile.

Table 2: Effect of N-1 Substituents on Quinolinone Activity

Scaffold TypeN-1 SubstituentObserved EffectReference
Quinolone AntibioticsEthyl, Cyclopropyl, DifluorophenylPotent antibacterial activity youtube.com
N-alkyl-2-(E)-alkenyl-4-(1H)-quinolonesCyclopropylDetrimental to antibacterial activity nih.gov
N-alkyl-2-quinolonesLonger alkyl chains (e.g., Heptyl)Best antimicrobial activity nih.gov
Fluoroquinolones (Moxifloxacin)Cyclopropyl (in combination with C8-OCH3)Broad-spectrum activity nih.gov

Effects of Modifications on the Carbocyclic Ring of the Quinolinone System

The carbocyclic ring of the quinolinone system, which in the parent compound contains the bromo and chloro substituents at positions 8 and 7, offers multiple sites for modification that can profoundly affect biological activity.

SAR studies on Hsp90 inhibitors identified 6-Bromo-3-amido-quinolin-2-one (6BrCaQ) as a promising lead compound. nih.gov This highlights the importance of the bromo-substituent on the carbocyclic ring for this specific activity. Further modifications at the C3-position of this scaffold with various heterocycles, including benzoxazole, benzothiazole, and purine, yielded compounds with significant antiproliferative effects against cancer cell lines. nih.gov

In the context of fluoroquinolone antibiotics, in addition to the critical C6-fluoro group, substituents at C7 and C8 are pivotal. The introduction of a basic piperazinyl group at C7 led to improved activity against Gram-negative microorganisms. nih.gov A methoxy group at the C8 position has been linked to increased activity against anaerobic bacteria and resistant strains of S. aureus. nih.gov For 4-hydroxy-1H-quinolin-2-one derivatives, substitution on the carbocyclic ring, particularly at the C6 position, was found to positively influence their ability to inhibit the oxygen evolution rate in spinach chloroplasts, a measure of herbicidal activity. core.ac.uk These examples underscore that for this compound, while C7 and C8 are occupied, further modifications at the C5 and C6 positions, or altering the existing halogen substituents, could lead to novel activities or enhanced potency.

Table 3: Influence of Carbocyclic Ring Modifications on Quinolinone Activity

ScaffoldPositionModificationResulting Activity/EffectReference
3-Amido-quinolin-2-one6BromoPromising Hsp90 inhibitor (6BrCaQ) nih.gov
Quinolone Antibiotics7Piperazinyl groupImproved activity vs. Gram-negative bacteria nih.gov
Fluoroquinolones8Methoxy groupIncreased activity vs. anaerobes and resistant S. aureus nih.gov
4-Hydroxy-1H-quinolin-2-one6Methyl or COOH/OHInfluenced herbicidal activity (OER inhibition) core.ac.uk
3-Bromoquinolin-2(1H)-one3Various heterocycles (benzoxazole, purine)Antiproliferative effects nih.gov

Correlation between Electronic and Steric Factors and Biological Response

The biological activity of quinolinone analogues is intricately linked to the electronic and steric properties of their substituents. These factors govern how the molecule fits into and interacts with its biological target.

Electronic effects are paramount. For quinoline derivatives studied for HIV-1 reverse transcriptase inhibitory activity, a QSAR analysis revealed that activity increases with the presence of electron-withdrawing substituents at the C6 position. researchgate.net This suggests that modulating the electron density of the carbocyclic ring is a key strategy for enhancing potency. The introduction of a fluorine atom at C6 in fluoroquinolones is a prime example, where its strong electron-withdrawing nature enhances antibacterial potency. asm.org Theoretical studies on 2-quinolinone itself show that ionization strongly affects the electronic structure of the HNCO group, which is fundamental to its interactions. trdizin.gov.tr

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Several QSAR studies have been successfully applied to quinolone derivatives. For antibacterial quinolones, models have been developed that link activity to specific molecular descriptors. nih.gov One study on quinolone-triazole derivatives found that for activity against S. aureus, descriptors such as the partial atomic charges on the N1 atom of the triazole and C7 of the quinolone nucleus were critical. nih.gov For activity against P. aeruginosa, the LUMO-HOMO energy gap and logP were key controlling factors. nih.gov Another QSAR study on fluoroquinolones identified the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the charges on specific carbon and oxygen atoms as the most important descriptors in the best predictive model. aip.org

For other biological activities, such as antimalarial effects, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been developed for quinoline-based derivatives. nih.gov These models provide 3D contour maps that visualize the steric, electrostatic, and hydrophobic fields around the molecule, indicating regions where modifications are likely to increase or decrease activity. nih.gov Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinone compounds helped explain their antibacterial activity in terms of steric, electronic, and hydrogen-bond acceptor properties, leading to the successful design of new active derivatives. mdpi.com The development of a specific QSAR model for this compound analogues would require a dataset of structurally related compounds with measured biological activity, but these existing models provide a framework for understanding which physicochemical properties are likely to be most influential.

Table 4: Key Descriptors in QSAR Models for Quinoline/Quinolone Derivatives

Compound ClassBiological ActivityKey QSAR DescriptorsReference
Quinolone-triazole derivativesAntibacterial (S. aureus)Partial atomic charges (N1 of triazole, C7 of quinolone), Bond length, 13C-NMR shift nih.gov
Quinolone-triazole derivativesAntibacterial (P. aeruginosa)Partial charge on carbonyl oxygen, LUMO-HOMO energy gap, logP nih.gov
FluoroquinolonesAntibacterialLUMO energy, Partial charges on C9, O11, C16, C20 aip.org
Quinoline derivativesAntimalarialSteric, electrostatic, hydrophobic, H-bond donor/acceptor fields (CoMFA/CoMSIA) nih.gov
Pyrimido-isoquinolin-quinonesAntibacterial (MRSA)Steric, electronic, and hydrogen-bond acceptor properties mdpi.com

Derivatization and Functionalization Strategies for 8 Bromo 7 Chloroquinolin 2 1h One in Advanced Research

Synthesis of Chemically Diverse Derivatives via Cross-Coupling Reactions

The bromine atom at the 8-position and the chlorine atom at the 7-position of the quinolinone core are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which would allow for sequential derivatization.

Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl, heteroaryl, or vinyl groups at the 8-position by reacting 8-Bromo-7-chloroquinolin-2(1H)-one with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. hoffmanchemicals.comresearchgate.net Subsequent coupling at the 7-position would require more forcing reaction conditions.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through Sonogashira coupling with terminal alkynes. durham.ac.uknih.gov This would yield 8-alkynyl-7-chloroquinolin-2(1H)-one derivatives, which are valuable precursors for further transformations or for applications in materials science. uni.lu

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of a wide variety of primary and secondary amines at the 8-position. scholaris.caresearchgate.netnih.gov This is a crucial strategy for the synthesis of compounds with potential biological activity.

While these reactions are well-established for various aryl halides, specific literature detailing the comprehensive application of these cross-coupling reactions on this compound is limited. However, the known reactivity of the quinoline (B57606) scaffold suggests that these transformations are highly feasible. asianpubs.org

Introduction of Diverse Heterocyclic Moieties

The incorporation of heterocyclic motifs into the quinolin-2(1H)-one scaffold can significantly modulate the biological and physical properties of the resulting molecules. Cross-coupling reactions are the primary methods for introducing such diversity.

By employing Suzuki-Miyaura or Stille coupling reactions with heterocyclic boronic acids or organostannanes, a wide array of five- and six-membered heterocycles, such as pyridines, pyrazoles, imidazoles, and thiazoles, could be introduced at the 8-position of this compound. The synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has been reported, demonstrating the feasibility of such transformations on the quinolinone core. nih.gov The synthesis of 4-pyrazolyl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline further supports the potential for introducing nitrogen-containing heterocycles. researchgate.net

Conjugation with Peptides, Polymers, or Nanomaterials for Research Probes

The functionalized derivatives of this compound can serve as valuable research probes. The introduction of specific functional groups via the strategies mentioned above allows for conjugation to biomolecules or materials.

Exploration of this compound as a Scaffold for Material Science

The quinoline core is a known chromophore, and its derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The derivatization of this compound could lead to novel materials with interesting photophysical properties.

The introduction of extended π-conjugated systems through Suzuki or Sonogashira couplings could lead to materials with tunable emission wavelengths and improved charge transport properties. The synthesis of 8-hydroxyquinoline (B1678124) derivatives for OLED applications is well-documented, suggesting that the quinolin-2(1H)-one core could also be a promising scaffold for such applications. nih.gov However, specific research on the use of this compound in material science is yet to be extensively reported.

Emerging Research Directions and Future Prospects for 8 Bromo 7 Chloroquinolin 2 1h One

Integration with Systems Biology Approaches for Comprehensive Understanding

A comprehensive understanding of the biological effects of 8-Bromo-7-chloroquinolin-2(1H)-one can be achieved by integrating traditional pharmacological studies with systems biology approaches. By analyzing the global physiological and molecular responses of a biological system to the compound, researchers can move beyond a single-target perspective to a more holistic view of its mechanism of action.

Future research could employ a variety of "omics" technologies to elucidate the pathways modulated by this compound. These approaches are pivotal in constructing a comprehensive picture of the compound's cellular impact.

Potential Systems Biology Approaches:

TechnologyApplication for this compound
Genomics Identifying genetic factors that influence sensitivity or resistance to the compound.
Transcriptomics Analyzing changes in gene expression profiles in response to treatment, revealing affected cellular pathways.
Proteomics Studying alterations in protein expression and post-translational modifications to identify direct targets and downstream effects.
Metabolomics Investigating changes in the metabolome to understand the compound's impact on cellular metabolism.

By integrating data from these different levels of biological organization, researchers can construct detailed models of the compound's activity, leading to a more complete understanding of its therapeutic potential and potential off-target effects.

Application in Chemoinformatics and Data Mining for Novel Insights

Chemoinformatics and data mining are powerful tools for accelerating drug discovery and development. For this compound, these computational approaches can be leveraged to predict its properties, identify potential biological targets, and design novel derivatives with improved activity and safety profiles.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics. By analyzing a dataset of related quinolinone derivatives and their biological activities, QSAR models can be developed to predict the activity of new compounds based on their chemical structure. nih.gov These models can help prioritize which derivatives of this compound to synthesize and test, saving time and resources. nih.gov

Molecular docking simulations can provide insights into how this compound might interact with specific protein targets. nih.gov By virtually screening the compound against a library of protein structures, potential binding partners can be identified, suggesting possible mechanisms of action. This information can then be used to guide further experimental validation.

Data mining of large biological and chemical databases can also uncover novel connections between this compound and various diseases or biological pathways. researchgate.net By identifying patterns and correlations in existing data, researchers may uncover unexpected therapeutic opportunities for this compound. researchgate.net

Potential as a Probe Molecule for Biological Pathway Delineation

A "probe molecule" is a small molecule that can be used to study a specific biological process or pathway. Given the diverse biological activities of quinolinone derivatives, this compound has the potential to be developed into a valuable probe molecule. crimsonpublishers.com

To function as an effective probe, a molecule should ideally have high potency and selectivity for its target. While the specific targets of this compound are not yet fully elucidated, the quinoline (B57606) scaffold is known to interact with a variety of biological targets, including kinases, polymerases, and topoisomerases.

By developing fluorescently tagged or otherwise modified versions of this compound, researchers could visualize its localization within cells and track its interactions with cellular components in real-time. researchgate.net This would be a powerful tool for delineating the specific biological pathways that are modulated by this compound. The interesting fluorescence properties of quinoline-based scaffolds make them promising candidates for the development of molecular probes for bio-imaging applications. crimsonpublishers.com

Advanced Methodological Development for Its Study and Application

The study and application of this compound will benefit from the development and application of advanced analytical and synthetic methodologies. High-throughput screening (HTS) techniques can be employed to rapidly assess the activity of a large library of quinolinone derivatives, accelerating the identification of lead compounds.

Advanced spectroscopic and crystallographic techniques will be crucial for characterizing the compound and its interactions with biological macromolecules. For instance, X-ray crystallography can provide detailed atomic-level information about how this compound binds to its protein targets.

Furthermore, the development of novel synthetic routes will be important for generating a diverse range of derivatives for structure-activity relationship studies. nih.gov Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, can facilitate the efficient and selective modification of the quinolinone scaffold. nih.gov

Collaborative Interdisciplinary Research Opportunities

The full potential of this compound can best be realized through collaborative, interdisciplinary research. Bringing together experts from various fields will be essential to fully explore the chemistry, biology, and therapeutic potential of this compound.

Potential Interdisciplinary Collaborations:

DisciplineContribution
Medicinal Chemistry Design and synthesis of novel derivatives with improved properties.
Molecular Biology Identification and validation of biological targets and mechanisms of action.
Computational Biology In silico modeling, data analysis, and prediction of compound activity.
Pharmacology In vitro and in vivo evaluation of the compound's efficacy and safety.
Materials Science Development of novel drug delivery systems to enhance therapeutic outcomes.

Such collaborations will foster a synergistic environment where diverse perspectives and expertise can converge to accelerate the translation of basic scientific discoveries into tangible clinical applications. The versatile nature of the quinoline scaffold makes it an attractive starting point for such interdisciplinary drug discovery efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromo-7-chloroquinolin-2(1H)-one, and how can reaction conditions be optimized to improve yield?

  • Methodology : Halogenation of quinoline derivatives is a common approach. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Reaction optimization should include solvent selection (e.g., DMF or CHCl₃), stoichiometric ratios, and monitoring via TLC or HPLC to track intermediate formation . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound.

Q. How can the purity and structural identity of this compound be validated?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm molecular weight and substituent positions. For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Cross-reference spectral data with databases or published analogs (e.g., 6-Chloroquinolin-2(1H)-one in ) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Crystallize the compound via slow evaporation in a solvent system like DCM/hexane. Address twinning or disorder using SHELXPRO for data scaling and Olex2 for visualization. Validate hydrogen bonding and π-π stacking interactions with Mercury software .

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and predict sites for Suzuki-Miyaura coupling. Experimentally, test palladium-catalyzed reactions with aryl boronic acids under inert conditions. Monitor regioselectivity via LC-MS and compare with computational results .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize sample preparation via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges). Address matrix effects by adding deuterated internal standards (e.g., d₄-8-Bromo-7-chloroquinolin-2(1H)-one). Validate method sensitivity (LOQ < 1 ng/mL) and linearity (R² > 0.99) per FDA guidelines .

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Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-7-chloroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-7-chloroquinolin-2(1H)-one

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